molecular formula C13H26N4 B11749447 [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11749447
M. Wt: 238.37 g/mol
InChI Key: UFUZNMCYHHDGHM-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features both a diethylamino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with 2-(diethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification methods such as crystallization or distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [2-(diethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The uniqueness of [2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups, which can result in unique chemical and biological properties. The presence of both the diethylamino group and the pyrazole ring allows for a wide range of interactions and reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H26N4

Molecular Weight

238.37 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-propylpyrazol-3-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C13H26N4/c1-4-10-17-13(7-8-15-17)12-14-9-11-16(5-2)6-3/h7-8,14H,4-6,9-12H2,1-3H3

InChI Key

UFUZNMCYHHDGHM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCN(CC)CC

Origin of Product

United States

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